Nordoxepin-d4 Hydrochloride
Description
Significance of Deuterated Analogs in Biological and Analytical Sciences
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular importance in biomedical and analytical sciences. iaea.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "deuterium kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. acs.org This property is particularly useful in metabolic studies to understand reaction mechanisms and to develop drugs with improved pharmacokinetic profiles. acs.orgnih.gov
In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis using mass spectrometry. lcms.cz Because they have nearly identical chemical and physical properties to the analyte of interest, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. lcms.cz
Historical Context of Isotope Dilution Mass Spectrometry in Metabolite Quantification
The concept of isotope dilution dates back to the early 20th century, with George de Hevesy receiving the Nobel Prize in Chemistry in 1943 for his work on using radioactive tracers. wikipedia.org The principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample. wikipedia.org After allowing the spike to equilibrate with the naturally occurring analyte, the isotopic ratio of the element is measured using a mass spectrometer. wikipedia.orgrsc.org From this new ratio, the original amount of the analyte in the sample can be calculated with high precision. wikipedia.org
Initially developed using radioisotopes, the technique evolved with the advent of stable isotopes and advanced mass spectrometry. wikipedia.orgrsc.org Isotope dilution mass spectrometry (IDMS) is now considered a primary ratio method of measurement, providing results with high accuracy and reliability. rsc.orgnih.gov It is widely used in diverse fields, from clinical chemistry to environmental analysis, for the precise quantification of metabolites and other small molecules. wikipedia.orgbritannica.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i6D2,12D2; |
InChI Key |
GNPPEZGJRSOKRE-GEZYUJOSSA-N |
Isomeric SMILES |
[2H]C([2H])(C=C1C2=CC=CC=C2COC3=CC=CC=C31)C([2H])([2H])NC.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Nordoxepin D4 Hydrochloride As a Research Tool: Synthesis and Characterization
Synthetic Methodologies for Deuterium (B1214612) Incorporation into Nordoxepin (d4-labeling)
The synthesis of deuterated compounds can be approached through various methods, including chemical synthesis and biosynthesis. clearsynth.com For a molecule like nordoxepin, chemical synthesis is the common route. This can involve direct hydrogen-deuterium (H/D) exchange reactions on the nordoxepin molecule or a precursor, or the synthesis of a deuterated fragment that is later incorporated into the final structure. nih.gov
One effective strategy is the reductive deuteration of activated alkenes using a stable and commercially available sodium dispersion as the electron donor and a deuterated ethanol, like EtOD-d1, as the deuterium source. researchgate.net This method offers high yields and excellent deuterium incorporation for a wide range of molecules. researchgate.net Other approaches include introducing deuterium atoms through reactions like hydrogenation or dehalogenation with deuterated reagents. clearsynth.com For the d4-labeling of nordoxepin specifically, the deuterium atoms are typically incorporated into the side chain or the dibenzoxepine ring structure. The goal is to create a stable isotope-labeled internal standard (SIL-IS) with a sufficient mass shift (ideally 4-5 Da) to prevent signal overlap with the analyte during mass spectrometric analysis. wuxiapptec.com
Table 1: General Approaches for Deuterium Labeling
| Method | Description | Key Considerations |
| Direct H/D Exchange | Exchanging existing hydrogen atoms with deuterium using a catalyst and a deuterium source (e.g., D₂O, D₂ gas). nih.gov | Can be cost-effective but may lack regioselectivity and can sometimes be reversible. researchgate.net |
| Reductive Deuteration | Using a reducing agent and a deuterium donor to add deuterium across a double bond or to replace a functional group. researchgate.net | Can achieve high levels of deuterium incorporation and selectivity. researchgate.net |
| Fragment Synthesis | Synthesizing a deuterated building block which is then used in the total synthesis of the target molecule. | Allows for precise placement of deuterium atoms but can be a longer, more complex process. |
| Biosynthesis | Feeding deuterated precursors to microorganisms or cells that produce the target compound or a close analog. clearsynth.com | Generally less common for synthetic molecules like nordoxepin; more applicable to natural products. clearsynth.com |
Advancements in Purity Assessment and Reference Standard Qualification for Nordoxepin-d4 Hydrochloride
The qualification of this compound as a reference standard is a rigorous process that ensures its identity, purity, and concentration are accurately determined. bdg.co.nz This is essential for its role in regulated bioanalysis, which often follows Good Laboratory Practice (GLP) guidelines. splendidlab.com
Modern analytical techniques are central to this qualification. High-performance liquid chromatography (HPLC) is used to determine chemical purity by separating the main compound from any impurities. bdg.co.nzsigmaaldrich.com High-resolution mass spectrometry (HRMS) is vital for verifying the isotopic purity, confirming the d4-labeling, and quantifying the presence of any unlabeled or partially labeled molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the structure and can be used in a quantitative manner (qNMR) to determine the absolute purity of the standard. bdg.co.nz
Certified reference materials (CRMs) often come with a comprehensive Certificate of Analysis (CoA) that details the results of these tests. bdg.co.nzlipomed-shop.com This documentation provides users with the necessary information on identity, purity (chemical and isotopic), isomeric composition, and concentration, ensuring the reliability and traceability of their analytical results. bdg.co.nzlipomed-shop.com The stability of the reference standard is also monitored over time to establish a reliable re-test date. bdg.co.nz
Table 3: Analytical Techniques for Reference Standard Qualification
| Technique | Purpose in Qualification | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity and isomeric ratio. bdg.co.nzsigmaaldrich.com | Separates the analyte from impurities and can quantify the relative amounts of (E) and (Z) isomers. ebi.ac.uk |
| Mass Spectrometry (MS/HRMS) | Confirms molecular weight and isotopic purity. vulcanchem.com | Verifies the mass of the deuterated compound and the degree of deuterium incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and can determine purity. bdg.co.nz | Provides detailed structural information and can be used for quantitative analysis (qNMR). |
| Thin-Layer Chromatography (TLC) | A qualitative check for purity. sigmaaldrich.com | Provides a simple, rapid assessment of the number of components in the sample. |
Advanced Analytical Methodologies Employing Nordoxepin D4 Hydrochloride
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry coupled with chromatographic separation is the cornerstone for the sensitive and selective quantification of nordoxepin and its precursors in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Nordoxepin and its Precursors
LC-MS/MS has emerged as the preferred method for the simultaneous determination of doxepin (B10761459) and nordoxepin in human plasma due to its high sensitivity and specificity. nih.gov Method development typically involves optimizing several key parameters to achieve reliable and reproducible results.
A notable LC-MS/MS assay utilized a liquid-liquid extraction technique with methyl tert-butyl ether to isolate doxepin, nordoxepin, and their respective internal standards from 500 µL of human plasma. nih.gov Chromatographic separation was achieved on a Hypurity C8 column (100 mm × 4.6 mm, 5 µm). nih.gov The mobile phase consisted of a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265), run in a 93:7 (v/v) ratio. nih.gov
Detection is performed using a tandem mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) mode. nih.gov The specific protonated precursor to product ion transitions monitored are crucial for selectivity. For nordoxepin, this transition is m/z 266.0 → 107.0. nih.gov In methods where Nordoxepin-d4 hydrochloride would be used as an internal standard, its unique mass transition would be monitored to differentiate it from the unlabeled analyte. For instance, in the analysis of other antidepressants, deuterated analogs are used with distinct mass transitions. cuny.edu
A dynamic linear range for nordoxepin has been established from 5.00 to 1300 pg/mL, demonstrating the method's ability to quantify low concentrations of the analyte. nih.gov The high extraction recovery, ranging from 88.0% to 99.1% for nordoxepin, underscores the efficiency of the sample preparation process. nih.gov
Table 1: LC-MS/MS Method Parameters for Nordoxepin Quantification
| Parameter | Details |
|---|---|
| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |
| Sample Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction with methyl tert-butyl ether |
| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium Formate (93:7, v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Nordoxepin Transition | m/z 266.0 → 107.0 |
| Linear Range | 5.00–1300 pg/mL |
| Extraction Recovery | 88.0%–99.1% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Deuterated Analogs
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has also been a valuable tool for the analysis of tricyclic antidepressants and their metabolites. The use of deuterated analogs as internal standards in GC-MS methods was established decades ago to improve quantitative accuracy. mdpi.com For instance, a GC-MS method with selected ion monitoring (SIM) was developed for the determination of meperidine and normeperidine, utilizing their deuterated analogs. wpmucdn.com
The development of GC-MS methods often involves derivatization to improve the volatility and thermal stability of the analytes. For example, some tricyclic antidepressants have been analyzed as their N-trifluoroacetyl derivatives. mdpi.com The choice of extraction solvent is also critical, with mixtures like n-hexane–isoamyl alcohol being employed. mdpi.com While GC-MS can achieve low limits of detection, particularly when combined with preconcentration steps, LC-MS/MS is often favored for its ability to analyze a wider range of compounds with less sample preparation. mdpi.com
Role of this compound as an Internal Standard in Quantitative Bioanalysis
The primary function of this compound in bioanalysis is to serve as an internal standard. bdg.co.nz An ideal internal standard has physicochemical properties very similar to the analyte it is intended to mimic. ethernet.edu.et Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. ethernet.edu.et
Calibration Curve Construction and Regression Analysis in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates)
In quantitative bioanalysis, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the known concentration of the analyte in a series of calibration standards. These standards are prepared by spiking a blank biological matrix (e.g., plasma) with known amounts of the analyte and a constant amount of the internal standard.
For the analysis of nordoxepin, calibration curves have demonstrated excellent linearity, with mean correlation coefficients (r²) typically exceeding 0.999. nih.gov This high degree of linearity is essential for accurate quantification over the entire concentration range of the assay. nih.gov The use of this compound as an internal standard helps to ensure the robustness and reproducibility of the calibration curve, even in complex matrices like plasma and tissue homogenates. nih.govethernet.edu.et
Mitigation of Matrix Effects and Ion Suppression/Enhancement Phenomena
Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. ethernet.edu.et These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. ethernet.edu.etresearchgate.net Because this compound has nearly identical chemical and physical properties to nordoxepin, it experiences the same degree of ion suppression or enhancement. ethernet.edu.et By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise results. ethernet.edu.etresearchgate.net
Precision, Accuracy, and Sensitivity Validation Protocols
Method validation is a critical step to ensure that an analytical method is reliable for its intended purpose. Validation protocols for bioanalytical methods assess precision, accuracy, and sensitivity.
Precision is a measure of the random error of a method and is typically expressed as the coefficient of variation (% CV). For the analysis of nordoxepin, both intra-batch (within a single analytical run) and inter-batch (between different analytical runs) precision have been shown to be excellent, with % CV values of ≤ 8.3%. nih.gov
Accuracy refers to the closeness of the measured value to the true value and is expressed as the percentage of the nominal concentration. For nordoxepin, intra-batch accuracy has been reported to be within 93.1%–104.0%, and inter-batch accuracy between 91.7%–101.0%. nih.gov
Sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For nordoxepin, an LLOQ of 5.00 pg/mL has been achieved in plasma, demonstrating the high sensitivity of the LC-MS/MS method. nih.gov
Table 2: Precision and Accuracy Data for Nordoxepin Quantification
| Quality Control Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
|---|---|---|---|---|
| LLOQ QC | ≤ 8.3 | 3.4 - 7.2 | 93.1 - 104.0 | 91.7 - 101.0 |
| Low QC | ≤ 8.3 | 3.4 - 7.2 | 93.1 - 104.0 | 91.7 - 101.0 |
| Medium QC | ≤ 8.3 | 3.4 - 7.2 | 93.1 - 104.0 | 91.7 - 101.0 |
| High QC | ≤ 8.3 | 3.4 - 7.2 | 93.1 - 104.0 | 91.7 - 101.0 |
Data derived from a study on doxepin and nordoxepin in human plasma. nih.gov
Chromatographic Separation Optimization for Isomeric this compound
The effective analytical quantification of this compound, a deuterated internal standard for the active metabolite of doxepin, relies heavily on its separation from endogenous plasma components and, crucially, the resolution of its own stereoisomers. nih.govwikipedia.org Nordoxepin, and by extension its deuterated analogue, exists as a mixture of (E)- and (Z)-geometric isomers. wikipedia.org While the parent drug doxepin is typically formulated in an 85:15 ratio of (E)- to (Z)-isomers, metabolic processes can lead to a plasma concentration ratio of nearly 1:1 for nordoxepin, making the distinct analysis of each isomer critical. wikipedia.org Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to achieve this separation. The optimization of these methods centers on the careful selection of column chemistry and mobile phase composition to ensure accurate and reproducible results.
Column Chemistry and Mobile Phase Considerations
The separation of this compound isomers is achievable through both reversed-phase and normal-phase HPLC, with the choice of column (stationary phase) and solvent system (mobile phase) being the most critical factors.
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of doxepin and its metabolites. humanjournals.com In this mode, a non-polar stationary phase is paired with a polar mobile phase.
Column Chemistry: Common stationary phases include octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. nih.govhumanjournals.com Several studies have tested various C18 columns, though a Hypurity C8 column was found to be particularly effective in one method by providing a complete separation of analyte peaks from endogenous matrix interferences. nih.gov The United States Pharmacopeia (USP) monograph for the related compound Doxepin Hydrochloride specifies a column containing packing L7, which is a C8-bonded silica gel. drugfuture.com The selection between C8 and C18 can influence retention times and selectivity.
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.net The ratio of these components is adjusted to control the retention of the analytes. mastelf.com To ensure good peak shape and adequate ionization for mass spectrometry detection, additives are essential. Acidic buffers like ammonium formate with formic acid or phosphate (B84403) buffers are frequently used. nih.govhumanjournals.comdrugfuture.com For example, a mobile phase consisting of an acetonitrile-methanol mixture (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio has been successfully used. nih.gov Adjusting the mobile phase pH is a powerful tool for optimizing separation, especially for ionizable compounds like nordoxepin. mastelf.comwaters.com
Normal-phase HPLC offers an alternative separation mechanism. In a published method for the isomers of the non-deuterated parent compound, doxepin, a stationary phase of silica microparticles (5-6 µm) was used. humanjournals.comnih.gov This approach utilizes a non-polar mobile phase, such as a mixture of acetonitrile-chloroform-diethylamine (750:250:0.2), to achieve separation. humanjournals.comnih.gov The diethylamine (B46881) in the mobile phase acts as a peak shape modifier for the basic amine analytes.
The following table summarizes various chromatographic conditions used for the separation of nordoxepin and related compounds.
| Chromatography Mode | Column Type | Mobile Phase Composition | Flow Rate | Reference |
| Reversed-Phase | Hypurity C8 (100 mm x 4.6 mm, 5 µm) | Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium Formate (93:7, v/v) | 1.2 mL/min | nih.gov |
| Reversed-Phase | Phenomenex Luna C18 (150 mm x 2.1 mm, 5 µm) | Methanol-Water-Formic Acid (600:400:0.5, v/v) | 0.25 mL/min | humanjournals.com |
| Reversed-Phase | Packing L7 (e.g., C8) (4 mm x 12.5 cm) | Methanol, Buffer (Dibasic sodium phosphate, pH 7.7), and Acetonitrile (50:30:20) | ~1 mL/min | drugfuture.com |
| Normal-Phase | Silica microparticles (5-6 µm) | Acetonitrile-Chloroform-Diethylamine (750:250:0.2) | Not Specified | humanjournals.comnih.gov |
| Reversed-Phase | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) | Water with 0.1% formic acid and 10 mmol/L ammonium acetate; Methanol with 0.1% formic acid (Gradient) | Not Specified | nih.gov |
Resolution of (E)- and (Z)-Stereoisomers of Deuterated Nordoxepin
Achieving baseline resolution between the (E)- and (Z)-stereoisomers of this compound is paramount for accurate stereoselective analysis. The subtle structural difference between the geometric isomers requires a highly optimized chromatographic system. The principles for separating the deuterated compound are identical to those for the non-deuterated nordoxepin and its parent, doxepin.
A key performance indicator for separation is the resolution factor (Rs). The USP standard for Doxepin Hydrochloride requires a resolution of not less than 1.5 between the (E)- and (Z)-isomer peaks, ensuring that the peaks are well separated. drugfuture.com This level of resolution is achievable with carefully selected methods.
A highly effective normal-phase HPLC method was specifically developed for the baseline resolution of (Z)- and (E)-doxepin isomers. nih.gov This method employed a column packed with spherical silica microparticles and a mobile phase of acetonitrile-chloroform-diethylamine (750:250:0.2). humanjournals.comnih.gov The resulting separation was precise, with a relative standard deviation of 0.3% for both isomers, and was suitable for routine analysis without interference from process-related substances. nih.gov
The table below details findings from methods that successfully resolved the (E)- and (Z)-isomers of doxepin, which are directly applicable to this compound.
| Method Goal | Column | Mobile Phase | Key Finding | Reference |
| Isomer Quantification (USP) | 4-mm × 12.5-cm; packing L7 | Methanol, Buffer (pH 7.7), Acetonitrile (50:30:20) | Resolution (Rs) between (E)- and (Z)-isomers is not less than 1.5. | drugfuture.com |
| Isomer Determination | HPLC column with silica microparticles (5-6 µm) | Acetonitrile-Chloroform-Diethylamine (750:250:0.2) | Achieved baseline resolution and simultaneous determination of (Z)- and (E)-isomers. | humanjournals.comnih.gov |
In Vitro Metabolic Investigations Utilizing Nordoxepin D4 Hydrochloride
Elucidation of Cytochrome P450 (CYP) Mediated Metabolic Pathways of Nordoxepin using Deuterated Analogs
The metabolism of doxepin (B10761459) to its primary active metabolite, nordoxepin (also known as desmethyldoxepin), is a crucial step in its pharmacological action. pharmgkb.org The use of deuterated analogs like Nordoxepin-d4 hydrochloride is instrumental in delineating the specific roles of various cytochrome P450 enzymes in this biotransformation.
Specific Isoenzyme Contributions (e.g., CYP2C19, CYP1A2, CYP2C9, CYP2D6)
In vitro studies have identified CYP2C19 as the primary enzyme responsible for the N-demethylation of doxepin to form nordoxepin, contributing to over 50% of this metabolic conversion. ebi.ac.ukwikipedia.org Other isoenzymes, including CYP1A2 and CYP2C9, also participate in this process, although to a lesser extent. ebi.ac.ukwikipedia.org Notably, CYP2D6 and CYP3A4 are not significantly involved in the formation of nordoxepin from doxepin. ebi.ac.ukwikipedia.org
However, CYP2D6 plays a principal role in the subsequent hydroxylation of both doxepin and nordoxepin. ebi.ac.ukwikipedia.orgwikipedia.org The activity of these enzymes can be influenced by genetic polymorphisms, leading to significant inter-individual variability in drug metabolism. g-standaard.nlg-standaard.nl For instance, individuals who are poor metabolizers of CYP2D6 may have significantly higher plasma levels of doxepin and nordoxepin. wikipedia.org The use of deuterated standards in such studies allows for precise quantification of metabolite formation by specific CYP isoforms, helping to phenotype an individual's metabolic capacity.
Table 1: Cytochrome P450 Isoenzymes Involved in Nordoxepin Metabolism
| Enzyme | Primary Role in Nordoxepin Metabolism | Reference |
|---|---|---|
| CYP2C19 | Major contributor to the N-demethylation of doxepin to form nordoxepin. | ebi.ac.ukwikipedia.org |
| CYP1A2 | Minor contributor to the N-demethylation of doxepin. | ebi.ac.ukwikipedia.org |
| CYP2C9 | Minor contributor to the N-demethylation of doxepin. | ebi.ac.ukwikipedia.org |
| CYP2D6 | Primarily responsible for the hydroxylation of nordoxepin. | ebi.ac.ukwikipedia.orgwikipedia.org |
Hydroxylation and N-Demethylation Pathways of Related Compounds and Their Deuterated Forms
The primary metabolic pathways for doxepin involve N-demethylation to nordoxepin and subsequent hydroxylation. pharmgkb.orgwikipedia.org Nordoxepin itself is further metabolized, primarily through hydroxylation mediated by CYP2D6. wikipedia.orgg-standaard.nl The resulting hydroxylated metabolites are generally considered inactive. g-standaard.nl
Glucuronide Conjugation Studies with this compound
Following hydroxylation, both doxepin and nordoxepin, along with their hydroxylated metabolites, can undergo Phase II metabolism, specifically glucuronidation. pharmgkb.orgebi.ac.ukwikipedia.org This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the metabolites and facilitates their excretion from the body. nih.gov
While direct studies specifically utilizing this compound for glucuronidation investigations are not extensively detailed in the provided search results, the general metabolic pathway is well-established. ebi.ac.ukwikipedia.org In such studies, this compound would serve as a substrate for UDP-glucuronosyltransferase (UGT) enzymes in in vitro systems like human liver or intestinal microsomes. nih.gov The resulting deuterated glucuronide conjugate could then be identified and quantified to assess the rate and extent of this conjugation reaction. This information is vital for building a complete picture of the drug's disposition.
Application in Enzyme Kinetics and Reaction Phenotyping Studies in Cellular and Subcellular Fractions
This compound is an invaluable tool for enzyme kinetics and reaction phenotyping studies. These investigations aim to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the enzymes metabolizing nordoxepin. By using subcellular fractions like microsomes, which are rich in CYP enzymes, researchers can pinpoint which enzymes are most active in the drug's metabolism. nih.govtandfonline.com
Deuterated standards are essential in these assays for use as internal standards in quantitative analysis. thieme-connect.com They allow for the precise measurement of the rate of metabolite formation from the non-deuterated drug, even at very low concentrations. This accuracy is critical for comparing the metabolic activities of different enzyme isoforms and for predicting potential drug-drug interactions.
Stereoselective Metabolism of Nordoxepin and its Precursors in In Vitro Systems
Doxepin is administered as a mixture of (E)- and (Z)-stereoisomers, typically in an 85:15 ratio, respectively. ebi.ac.ukwikipedia.org The metabolism of these isomers is stereoselective. While the isomeric ratio of doxepin in plasma remains similar to the administered ratio, the plasma levels of the (E)- and (Z)-stereoisomers of its active metabolite, nordoxepin, are found to be approximately 1:1. ebi.ac.ukwikipedia.org
In vitro studies using human liver homogenates have shown no evidence of interconversion between the Z and E isomers. nih.gov The altered ratio of nordoxepin isomers is attributed to the faster metabolism of the (E)-isomer of nordoxepin compared to the (Z)-isomer. nih.gov this compound, available as a mixture of stereoisomers, can be used in such in vitro systems to study the stereoselective metabolism and clearance of each isomer, providing a deeper understanding of the pharmacokinetics of the individual, pharmacologically active stereoisomers.
Preclinical in Vivo Pharmacokinetic and Disposition Research with Nordoxepin D4 Hydrochloride
Tracking and Quantification of Nordoxepin and its Metabolites in Animal Models using Deuterated Internal Standards
In preclinical pharmacokinetic studies, the accurate quantification of a drug and its metabolites in biological matrices is paramount. Nordoxepin-d4 hydrochloride serves as an ideal internal standard for the bioanalysis of nordoxepin and its parent compound, doxepin (B10761459), in animal models. Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612), are considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (e.g., nordoxepin) and the internal standard (nordoxepin-d4). During sample preparation, a known quantity of this compound is added to the biological samples (e.g., plasma, urine, or tissue homogenates) from animal models.
This methodology offers several key advantages:
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise quantification.
Improved Reproducibility: The use of a deuterated internal standard corrects for variability introduced during sample preparation steps, such as extraction efficiency and injection volume. Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard, keeping the ratio constant.
Enhanced Specificity: The distinct mass-to-charge ratio of the deuterated standard ensures unambiguous identification and quantification, even in the presence of other metabolites or endogenous compounds.
By employing this compound as an internal standard, researchers can precisely track and quantify the concentration-time profiles of nordoxepin and its related metabolites in various biological fluids and tissues from preclinical species, which is essential for constructing accurate pharmacokinetic models.
Investigation of Metabolite Profiling and Identification in Non-Human Biological Systems
Understanding the metabolic fate of a drug is a critical component of preclinical research. Nordoxepin is the major active metabolite of the tricyclic antidepressant doxepin. medchemexpress.com The metabolic pathways for doxepin have been studied, and similar biotransformations are investigated in non-human biological systems to identify potential species-specific differences. The primary metabolic pathways for doxepin and its metabolite nordoxepin involve demethylation, hydroxylation, and subsequent conjugation. wikipedia.orgclinpgx.org
In animal models, such as rats, dogs, and guinea pigs, the metabolism of doxepin leads to the formation of several key metabolites. nih.gov The investigation into these metabolites is typically carried out by analyzing urine, plasma, and bile samples collected from animals following administration of the parent drug. Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS), are employed to separate, identify, and structure-elucidate the metabolites. nih.gov
The expected metabolites identified in non-human biological systems are analogous to those found in humans and are detailed in the table below.
| Metabolite Name | Metabolic Pathway | Description |
| Nordoxepin (Desmethyldoxepin) | N-Demethylation | The primary active metabolite formed by the removal of a methyl group from the tertiary amine of doxepin. wikipedia.org |
| Hydroxydoxepin | Aromatic Hydroxylation | Doxepin undergoes hydroxylation on the aromatic ring, a reaction primarily mediated by cytochrome P450 enzymes like CYP2D6. wikipedia.org |
| Hydroxynordoxepin | Aromatic Hydroxylation | Nordoxepin can also be hydroxylated on its aromatic ring. wikipedia.org |
| Doxepin N-oxide | N-Oxidation | Oxidation of the tertiary amine group of doxepin can occur. |
| Glucuronide Conjugates | Glucuronidation (Phase II) | The hydroxylated metabolites of both doxepin and nordoxepin can be further conjugated with glucuronic acid to form more water-soluble compounds for excretion. wikipedia.org |
These metabolic investigations in preclinical species are crucial for understanding the drug's clearance mechanisms and for identifying any unique or disproportionate metabolites that might require further toxicological assessment before moving to human clinical trials.
Assessment of Tissue Distribution and Clearance Mechanisms in Preclinical Species
Tissue distribution studies are performed in preclinical species to understand how a drug and its metabolites are distributed throughout the body and to identify potential sites of accumulation. For doxepin and its primary metabolite nordoxepin, studies in animal models like rats indicate that the compounds are widely distributed. service.gov.uk
Following administration, plasma and tissue concentrations tend to increase with repeated dosing. service.gov.uk Analysis of various organs reveals that the distribution is not uniform. In rats, the most significant increases in tissue concentration have been observed in the liver, kidney, fat, muscle, and eyeball. service.gov.uk Post-mortem toxicological studies have also provided insight into the distribution, showing high concentrations of doxepin and nordoxepin in lung and liver tissue. nih.gov There is also evidence of penetration into the central nervous system, with a trend toward higher brain concentrations corresponding with increasing blood levels. nih.gov
The table below summarizes the observed tissue distribution patterns in preclinical models.
| Tissue/Organ | Relative Concentration | Species | Finding |
| Liver | High | Rat | A primary site of accumulation and metabolism. service.gov.uknih.gov |
| Lungs | High | N/A (Post-mortem data) | Significant concentrations of doxepin and nordoxepin are found. nih.gov |
| Kidney | High | Rat | A major organ for excretion and shows marked drug concentration. service.gov.ukhres.ca |
| Brain | Moderate to High | N/A (Post-mortem data) | Concentrations in the brain tend to increase with rising blood levels, indicating CNS penetration. nih.gov |
| Fat | High | Rat | Shows significant accumulation, consistent with the lipophilic nature of tricyclic compounds. service.gov.uk |
| Muscle | High | Rat | Demonstrates notable drug concentration. service.gov.uk |
| Eyeball | High | Rat | Identified as a site of marked drug concentration increase upon repeated administration. service.gov.uk |
The clearance of nordoxepin is primarily driven by hepatic metabolism. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6, is responsible for the hydroxylation of both doxepin and nordoxepin. wikipedia.orgpreprints.org Following this Phase I metabolism, the resulting hydroxylated metabolites undergo Phase II conjugation, typically glucuronidation, to form water-soluble compounds that are then excreted by the kidneys into the urine. wikipedia.orghres.ca
Comparative Pharmacokinetic Analysis of Labeled Versus Unlabeled Analogs in Animal Studies
While deuterated compounds like Nordoxepin-d4 are primarily used as internal standards due to their presumed identical pharmacokinetics, strategic deuteration at a site of metabolism can intentionally alter a drug's pharmacokinetic profile. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Because cleavage of this bond is often the rate-limiting step in metabolism by cytochrome P450 enzymes, substituting hydrogen with deuterium can slow down the metabolic process. nih.govjuniperpublishers.com
A preclinical study in male Wistar rats directly compared the pharmacokinetic profiles of deuterated doxepin with its non-deuterated (unlabeled) counterpart. nih.gov The deuteration was specifically applied to the N-methyl groups, which are known sites of metabolic N-dealkylation. nih.gov The results demonstrated a significant alteration in the pharmacokinetic parameters of the deuterated version compared to the standard drug. nih.govresearchgate.net
The key findings from this comparative animal study are summarized in the table below.
| Pharmacokinetic Parameter | Unlabeled Doxepin | Deuterated Doxepin | Outcome of Deuteration |
| Maximum Plasma Concentration (Cmax) | Lower | Increased | Deuteration led to higher peak plasma levels. nih.govresearchgate.net |
| Elimination Half-Life (t1/2) | Shorter | Increased | The rate of elimination from the body was slower. nih.govresearchgate.net |
| Area Under the Curve (AUC) | Lower | Increased | The total drug exposure over time was significantly higher. nih.govresearchgate.net |
Future Directions and Emerging Research Applications of Nordoxepin D4 Hydrochloride
Development of Novel Analytical Methodologies for Complex Matrices
The quantification of nordoxepin, the major active metabolite of the tricyclic antidepressant doxepin (B10761459), in complex biological matrices such as human plasma or serum, presents significant analytical challenges. medchemexpress.comnih.gov The development of robust, sensitive, and selective analytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. semanticscholar.orgnih.gov Nordoxepin-d4 hydrochloride is instrumental in the evolution of these methodologies, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.orgthermofisher.com
The use of a deuterated internal standard like this compound is the preferred approach in LC-MS/MS-based bioanalysis. thermofisher.com It offers superior control over variability that can arise during sample extraction, chromatography, and ionization, as it shares near-identical physicochemical properties with the analyte of interest. semanticscholar.orgthermofisher.com This co-elution and similar behavior during sample processing and analysis help to compensate for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Recent advancements in analytical methodologies have focused on enhancing sensitivity and throughput. For instance, a highly sensitive LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma utilized liquid-liquid extraction for sample cleanup, achieving a lower limit of quantitation (LLOQ) of 5.00 pg/mL for nordoxepin. semanticscholar.org Another study developed a rapid sample preparation method based on solid-phase extraction (SPE) coupled with UPLC-MS/MS, which also reported a very low LLOQ of 2 pg/mL for N-nordoxepin. nih.gov In these methods, while not always explicitly stated as Nordoxepin-d4, the use of a stable isotope-labeled internal standard is a key component for achieving the reported precision and accuracy. semanticscholar.orgnih.gov
Future developments will likely focus on further miniaturization of sample volumes, automation of sample preparation, and the use of even more sensitive mass spectrometry platforms. This compound will remain a cornerstone in the validation and application of these novel methods, ensuring the reliability of data from increasingly complex and demanding studies.
Table 1: Comparison of Recent Analytical Methods for Nordoxepin Quantification
| Parameter | Method 1 semanticscholar.org | Method 2 nih.gov | Method 3 thermofisher.com |
|---|---|---|---|
| Analytical Technique | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma | Human Plasma/Serum |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Internal Standard | Desipramine (structural analog) | Not specified (likely deuterated) | d3-nordoxepin |
| Lower Limit of Quantitation (LLOQ) | 5.00 pg/mL | 2 pg/mL | Not specified, but high sensitivity |
| Linear Dynamic Range | 5.00–1300 pg/mL | Not specified | Not specified |
| Intra- & Inter-batch Precision (%CV) | ≤ 8.3% | Stated as satisfactory | < 7.7% (Intra-assay) |
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Drug Metabolism Research
The fields of metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in a biological system, are increasingly being applied to drug metabolism research. frontiersin.orgmdpi.com These "omics" technologies offer a systems-level view of the biochemical perturbations caused by a drug, providing insights into its mechanism of action, off-target effects, and potential biomarkers of efficacy or toxicity. frontiersin.org
While direct studies integrating this compound with metabolomics or lipidomics are not yet prevalent, its potential in this area is significant. Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses substrates labeled with stable isotopes (like deuterium) to trace the metabolic fate of a compound through complex biochemical networks. acs.org By introducing a deuterated compound and analyzing the resulting labeled metabolites by mass spectrometry, researchers can elucidate metabolic pathways and fluxes.
In the context of doxepin and nordoxepin, a SIRM approach using this compound could help to:
Identify novel or previously uncharacterized downstream metabolites of nordoxepin.
Quantify the relative contributions of different metabolic pathways to nordoxepin clearance.
Investigate how the metabolic profile is altered by genetic polymorphisms or co-administered drugs.
Explore the impact of doxepin/nordoxepin on endogenous metabolic pathways, contributing to a deeper understanding of its therapeutic and adverse effects.
For example, a metabolomics study on the effects of taurochenodeoxycholic acid on hyperlipidemia used LC-MS to identify changes in glycerophospholipid metabolism as a key mechanism of action. frontiersin.org A similar untargeted or targeted metabolomics approach, enhanced by the use of this compound, could reveal the broader metabolic consequences of antidepressant treatment, moving beyond the measurement of just the parent drug and its primary metabolite.
Potential for Mechanism-Based Inactivation Studies Utilizing Deuterated Probes
Mechanism-based inactivation (MBI) of cytochrome P450 (CYP) enzymes is a significant concern in drug development, as it can lead to irreversible enzyme inhibition, resulting in drug-drug interactions (DDIs) and potential toxicity. researchgate.netnih.gov MBI occurs when a drug is metabolically activated by a CYP enzyme to a reactive intermediate that covalently binds to the enzyme, rendering it inactive. researchgate.netresearchgate.net
Deuterated compounds can serve as valuable probes in MBI studies. The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect (KIE). This can help to elucidate the specific metabolic step responsible for the formation of the reactive intermediate. For example, the deuteration of paroxetine (B1678475) on its 1,3-benzodioxole (B145889) group was shown to mitigate the MBI of CYP2D6. researchgate.net
Nordoxepin is a metabolite of doxepin, which is metabolized by several CYP enzymes, including CYP2D6 and CYP2C19. pharmgkb.orgnih.gov If nordoxepin or a subsequent metabolite were suspected of causing MBI, this compound could be used as a probe to investigate the mechanism. By comparing the inactivation kinetics of the deuterated and non-deuterated compounds, researchers could determine if a C-H bond cleavage at the site of deuteration is the rate-limiting step in the formation of the reactive species. This information is crucial for understanding the structural basis of the inactivation and for designing safer drugs that avoid this liability.
Studies have shown that MBI can involve the formation of heme adducts or covalent modification of the P450 apoprotein. researchgate.netacs.org The use of labeled probes like this compound would facilitate the identification of these adducts using mass spectrometry, providing definitive evidence of the inactivation mechanism.
Role in Understanding Drug-Drug Interactions and Polymorphic Metabolism in Preclinical Contexts
The metabolism of doxepin to nordoxepin is primarily carried out by CYP2C19, with subsequent hydroxylation of both compounds being significantly mediated by CYP2D6. pharmgkb.orgnih.gov Both CYP2C19 and CYP2D6 are highly polymorphic enzymes, meaning that genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism and response. pharmgkb.orgmdpi.com This genetic variability can result in different patient populations, such as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM). researchgate.netg-standaard.nl
Understanding the impact of these polymorphisms and the potential for DDIs is a critical part of preclinical and clinical drug development. mdpi.comnih.gov this compound is an essential tool for the precise and accurate quantification of nordoxepin in studies designed to investigate these phenomena.
Key applications in this area include:
Pharmacogenetic Studies: In studies correlating CYP2D6 or CYP2C19 genotype with doxepin and nordoxepin plasma concentrations, accurate measurement is key. Research has shown that CYP2D6 poor metabolizers have significantly higher exposure to E-doxepin and its active metabolite, nordoxepin, compared to extensive metabolizers. nih.gov The use of this compound as an internal standard ensures the reliability of these quantitative measurements, which form the basis for developing genotype-specific dosing recommendations. g-standaard.nl
Drug-Drug Interaction Studies: Preclinical in vitro studies using human liver microsomes or hepatocytes are conducted to assess whether a new drug candidate inhibits or induces CYP enzymes, including CYP2D6 and CYP2C19. nuvisan.com In these assays, a probe substrate is used to measure the activity of the enzyme. To study the inhibition of nordoxepin metabolism, or the effect of other drugs on its formation, accurate quantification is necessary. This compound allows for this precise measurement, helping to predict the likelihood of clinical DDIs. mdpi.comnih.gov
Table 2: Influence of CYP2D6 Genotype on Doxepin/Nordoxepin Pharmacokinetics
| CYP2D6 Phenotype | Effect on Doxepin Clearance | Effect on Nordoxepin AUC | Clinical Implication | Reference |
|---|---|---|---|---|
| Poor Metabolizer (PM) | Decreased clearance of E-doxepin | Higher AUC | Elevated risk for adverse effects | nih.gov |
| Intermediate Metabolizer (IM) | Intermediate clearance | Intermediate AUC | Potential for altered response | nih.gov |
| Extensive Metabolizer (EM) | "Normal" clearance | "Normal" AUC | Standard response expected | nih.gov |
| Ultrarapid Metabolizer (UM) | Increased clearance | Lower AUC | Potential for therapeutic failure | pharmgkb.orgresearchgate.net |
Q & A
What analytical techniques are recommended for assessing the purity and stability of Nordoxepin-d4 Hydrochloride in pharmaceutical research?
Level: Basic
Answer:
this compound is typically analyzed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to verify purity (≥98% by TLC) . For stability studies, HPLC coupled with mass spectrometry (LC/MS) is critical for detecting degradation products and isotopic integrity. Researchers should cross-reference Certificate of Analysis (COA) data provided with the standard, which includes batch-specific purity and storage conditions . Method validation should follow pharmacopeial guidelines (e.g., USP) for precision, accuracy, and linearity .
How can researchers design experiments to account for potential isomerization of this compound during long-term stability studies?
Level: Advanced
Answer:
this compound may exist as mixed isomers, necessitating isomer-specific analytical protocols. Key steps include:
- Chromatographic separation : Use chiral columns in HPLC to resolve isomers .
- Controlled storage conditions : Monitor temperature (e.g., -20°C) and humidity to minimize isomer interconversion .
- Kinetic studies : Track isomer ratios over time using nuclear magnetic resonance (NMR) or LC-MS to quantify degradation pathways .
Experimental documentation must align with NIH guidelines for reproducibility, including detailed metadata on storage and handling .
What safety precautions are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood to prevent inhalation of fine powders .
- First-aid measures : In case of exposure, flush eyes/skin with water and seek medical evaluation (symptoms may manifest after 48 hours) .
Safety protocols should integrate OSHA HCS standards, including regular air sampling in workspaces .
How should researchers approach data contradiction arising from deuterium isotope effects in pharmacokinetic studies using this compound?
Level: Advanced
Answer:
Deuterium labeling can alter metabolic pathways due to kinetic isotope effects (KIEs). To mitigate contradictions:
- Comparative studies : Parallel experiments with non-deuterated analogs (e.g., Nordoxepin) to isolate isotope-specific effects .
- Mass spectrometry : Use high-resolution LC-MS/MS to distinguish between deuterated and non-deuterated metabolites .
- Statistical rigor : Apply ANOVA or mixed-effects models to assess significance of observed differences, ensuring adequate sample sizes .
Data interpretation should reference peer-reviewed studies on deuterated pharmaceuticals to contextualize findings .
How can researchers validate the isotopic purity of this compound in metabolic tracer studies?
Level: Advanced
Answer:
- Isotopic enrichment analysis : Measure deuterium incorporation via NMR or isotope ratio mass spectrometry (IRMS) .
- Synthesis validation : Confirm labeling positions using fragmentation patterns in LC-MS/MS (e.g., m/z shifts corresponding to d4 labeling) .
- Batch verification : Cross-check supplier-provided COA data with in-house analyses to ensure ≥98% isotopic purity .
Methodological transparency in supplementary materials is essential for peer review, as per Beilstein Journal guidelines .
What strategies ensure reproducibility when using this compound as an internal standard in forensic toxicology?
Level: Basic
Answer:
- Matrix-matched calibration : Prepare standards in biological matrices (e.g., blood, urine) to account for matrix effects .
- Internal validation : Perform intra- and inter-day precision tests with ≥3 replicates per concentration .
- Documentation : Follow forensic toxicology reporting standards, including retention times, ion ratios, and limit of detection (LOD) .
How can conflicting data on this compound’s solubility in aqueous vs. organic solvents be resolved?
Level: Advanced
Answer:
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (e.g., acetonitrile) .
- Thermodynamic analysis : Calculate solubility parameters (e.g., Hansen solubility parameters) to predict solvent compatibility .
- Peer review : Compare results against PubChem or ECHA databases for consistency, noting deviations in methodology .
What ethical and methodological considerations apply when using this compound in preclinical studies?
Level: Advanced
Answer:
- Animal welfare : Adhere to NIH guidelines for humane endpoints and sample sizes .
- Metabolic tracing : Justify deuterium use via Institutional Animal Care and Use Committee (IACUC) protocols, ensuring isotopic labeling does not alter toxicity profiles .
- Data transparency : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
How should researchers address discrepancies in this compound’s reported chromatographic retention times across laboratories?
Level: Basic
Answer:
- Column calibration : Use USP reference standards to normalize retention times across HPLC systems .
- Method harmonization : Adopt standardized mobile phase compositions (e.g., ammonium formate/acetonitrile gradients) .
- Inter-lab collaboration : Participate in round-robin testing to identify systemic variability .
What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
Level: Advanced
Answer:
- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC50 values .
- Uncertainty quantification : Apply Monte Carlo simulations to assess confidence intervals for low-dose extrapolations .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to resolve conflicting dose thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
